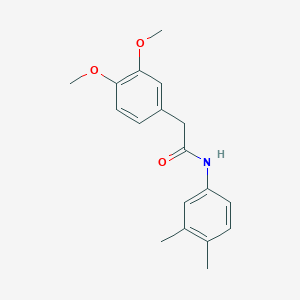
2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide, also known as DOM, is a chemical compound that belongs to the phenethylamine class of drugs. It is a potent hallucinogen that is structurally similar to mescaline and LSD. The chemical formula of DOM is C18H22N2O2, and it has a molecular weight of 294.38 g/mol.
Wirkmechanismus
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. It is thought to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide also has affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT2C.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide produces a wide range of biochemical and physiological effects in the body. It increases the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to alterations in mood and perception. It also increases heart rate, blood pressure, and body temperature, and can cause nausea and vomiting. In high doses, it can lead to seizures and respiratory distress.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide has several advantages for use in lab experiments. It is a potent hallucinogen that produces consistent and predictable effects, making it useful for studying the mechanisms of hallucinogenic drugs. It is also relatively stable and easy to synthesize, making it readily available for research purposes. However, 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide has several limitations as well. It is a Schedule I controlled substance in the United States, meaning that it is illegal to possess or use without a license. It also has a high potential for abuse and can produce dangerous side effects in high doses.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide. One area of interest is its potential therapeutic uses in the treatment of mental disorders such as depression and anxiety. Studies have shown that hallucinogenic drugs like 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide can produce long-lasting changes in mood and behavior, and may have potential as a treatment for these disorders. Another area of interest is the development of new drugs that are structurally similar to 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide but with fewer side effects and a lower potential for abuse. These drugs could be used to study the mechanisms of hallucinogenic drugs and may have potential therapeutic uses as well.
Synthesemethoden
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. The resulting compound is then reacted with 3,4-dimethylbenzoyl chloride to form 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide, which is 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent hallucinogen that produces visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought processes. 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide has also been studied for its potential therapeutic uses in the treatment of mental disorders such as depression and anxiety.
Eigenschaften
Molekularformel |
C18H21NO3 |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H21NO3/c1-12-5-7-15(9-13(12)2)19-18(20)11-14-6-8-16(21-3)17(10-14)22-4/h5-10H,11H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
URMQDSUSFFRLGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-3-methylbutanamide](/img/structure/B291132.png)


![4-iodo-N-(6-{[(4-iodophenyl)sulfonyl]amino}hexyl)benzenesulfonamide](/img/structure/B291139.png)
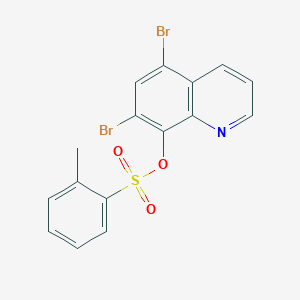

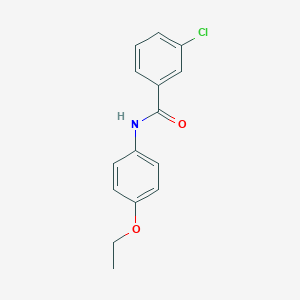

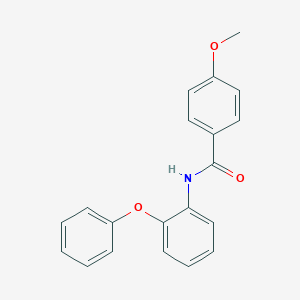

![4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate](/img/structure/B291152.png)
![N-[4-(acetylamino)phenyl]hexanamide](/img/structure/B291153.png)
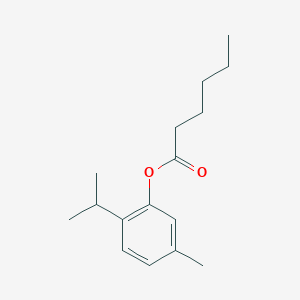
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexadecanamide](/img/structure/B291157.png)